molecular formula C12H17NO2 B3109933 N-methoxy-N-methyl-4-phenylbutanamide CAS No. 177756-65-9

N-methoxy-N-methyl-4-phenylbutanamide

Cat. No. B3109933
CAS RN: 177756-65-9
M. Wt: 207.27 g/mol
InChI Key: DSKLTVYTIZLBDP-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-phenylbutanamide is a chemical compound with the molecular formula C12H17NO2 . It is also known as R-MPB.


Molecular Structure Analysis

The molecular structure of N-methoxy-N-methyl-4-phenylbutanamide consists of a phenyl group attached to a butanamide backbone, which is further substituted with methoxy and methyl groups . The molecular weight of this compound is 207.27 g/mol .


Physical And Chemical Properties Analysis

N-methoxy-N-methyl-4-phenylbutanamide has a predicted boiling point of 290.7±33.0 °C and a predicted density of 1.041±0.06 g/cm3 .

Scientific Research Applications

Novel Azetidinones and Fragmentation

A study by Selezneva et al. (2018) explored the creation of azetidinone derivatives, including N-methoxy-N-methyl-4-phenylbutanamide. This research highlights the chemical's potential in forming new compounds with strong bases like LDA and LHMDS, leading to derivatives like 3-[(1R)-1-hydroxyethyl]azetidin-2-one (Selezneva et al., 2018).

Anticonvulsant and Neuroprotective Evaluation

Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-methoxy-N-methyl-4-phenylbutanamide. This research assessed their effectiveness as anticonvulsants and their neuroprotective effects, indicating the compound's potential in medical applications (Hassan et al., 2012).

Pharmacokinetic Study in High-Dose Chemotherapy

De Jonge et al. (2005) conducted a study on TZT-1027, a derivative of N-methoxy-N-methyl-4-phenylbutanamide, assessing its pharmacokinetics and clinical impact in high-dose chemotherapy. This highlights its application in the treatment of advanced solid tumors (De Jonge et al., 2005).

Spiro[tetrahydropyran-3,3'-oxindole] Derivatives Synthesis

Reddy et al. (2014) investigated the coupling of various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide to produce spiro-oxindole derivatives. This research demonstrates the chemical's utility in synthesizing new compounds with potential pharmaceutical applications (Reddy et al., 2014).

Radioactive Labeling for PET Studies

Wagner et al. (2009) used a derivative of N-methoxy-N-methyl-4-phenylbutanamide for the one-step radiosynthesis of a potent matrix metalloproteinase inhibitor, highlighting its application in small-animal PET studies and radiochemical investigations (Wagner et al., 2009).

Kinetic Studies and Reaction Products

Aschmann, Arey, and Atkinson (2011) examined the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to N-methoxy-N-methyl-4-phenylbutanamide. This study provides insights into the chemical behavior and reaction kinetics of similar compounds (Aschmann et al., 2011).

properties

IUPAC Name

N-methoxy-N-methyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(15-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKLTVYTIZLBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-4-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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